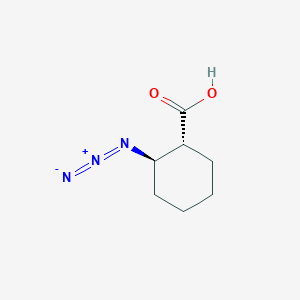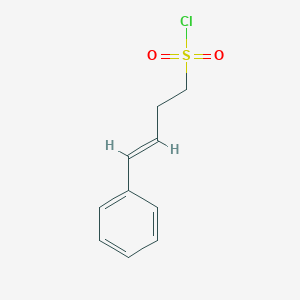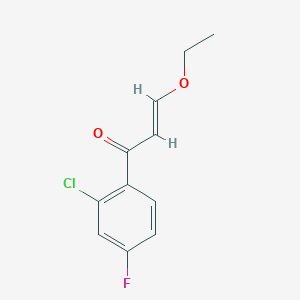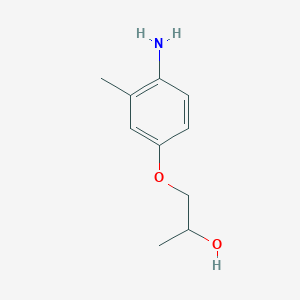
1-(4-Amino-3-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to nucleophilic ring-opening with a suitable nucleophile, such as an alcohol, to yield the desired product.
Reaction Conditions:
Step 1: 4-amino-3-methylphenol + epichlorohydrin
Step 2: Epoxide intermediate + alcohol
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-Amino-3-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 1-(4-Amino-3-methylphenoxy)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-methylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
- 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-amino-3-(3-methylphenoxy)propan-2-ol
- 1-amino-3-(4-methylphenoxy)propan-2-ol
These compounds share similar structural features but differ in the substituents on the phenoxy ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications and properties .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-(4-amino-3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(3-4-10(7)11)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
Clé InChI |
LDGTUHSLOWRWLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


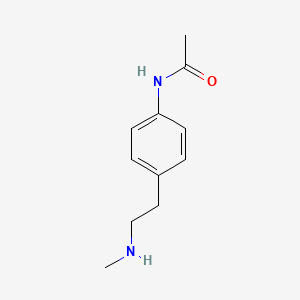
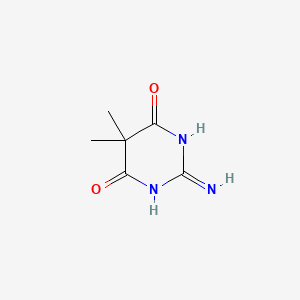
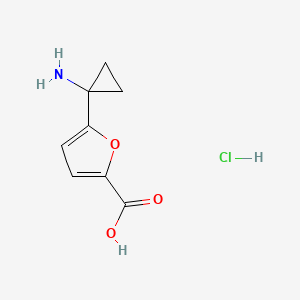

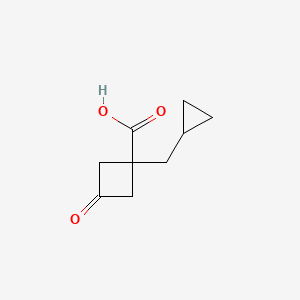
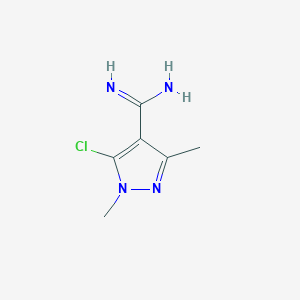
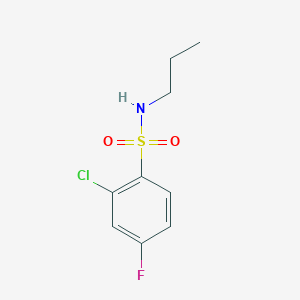
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
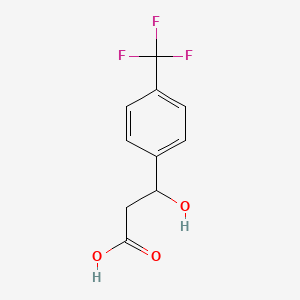
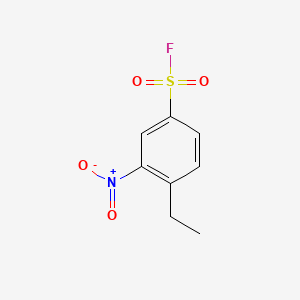
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
